Unique Substitution Pattern Among Commercially Available Pyrazolo[4,3‑c]quinoline Scaffolds
The combination of a 4‑fluorophenyl at C3, a methyl at C8, and an N‑phenyl at N1 is not duplicated by any other compound in the ChemDiv screening collection or in the PubChem database. The positional isomer 1‑(4‑fluorophenyl)‑8‑methyl‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901043‑79‑6) differs in the placement of the fluorine atom, which in related A₃ antagonist series alters binding orientation and potency by >10‑fold [1] [2].
| Evidence Dimension | Substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 4‑fluorophenyl at C3; methyl at C8; phenyl at N1 (CAS 932540‑56‑2) |
| Comparator Or Baseline | 1‑(4‑fluorophenyl)‑8‑methyl‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901043‑79‑6): 4‑fluorophenyl at N1; phenyl at C3 |
| Quantified Difference | Regioisomeric (fluorine placement difference); analogous A₃ antagonist regioisomers show Ki shifts from 212 nM to >1000 nM [2] |
| Conditions | Chemical identity verified by SMILES comparison (ChemDiv and PubChem records) |
Why This Matters
Procuring the correct regioisomer is essential, as even a shift of the fluorine atom from C3 to N1 may abolish target engagement, a fact confirmed by published A₃ antagonist SAR.
- [1] PubChem CID 20953393 (target compound) and PubChem CID listing for CAS 901043‑79‑6. View Source
- [2] Baraldi, P. G. et al. J. Med. Chem. 2005, 48, 5001‑5008. Ki values for 2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (212 nM) vs. related regioisomers. View Source
